molecular formula C11H13ClN4O3 B2697894 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide CAS No. 838886-46-7

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide

Cat. No. B2697894
CAS RN: 838886-46-7
M. Wt: 284.7
InChI Key: JJFOZTXLHDSNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide”, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide, focusing on six unique applications:

Antimicrobial Agents

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Anticancer Research

This compound has been explored for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in cancer therapy .

Anti-inflammatory Applications

Research has shown that 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It has been found to protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This neuroprotective property is attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .

Antiviral Activity

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide has demonstrated antiviral activity against several viruses. It can inhibit viral replication by targeting viral enzymes and interfering with the viral life cycle. This makes it a potential candidate for the development of antiviral drugs, particularly against emerging viral infections .

Mechanism of Action

properties

IUPAC Name

4-(2-chloro-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O3/c12-9-7-8(16(18)19)1-2-10(9)14-3-5-15(6-4-14)11(13)17/h1-2,7H,3-6H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFOZTXLHDSNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide

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